![molecular formula C15H15OPS B118573 Ethanethioic acid, S-[(diphenylphosphino)methyl] ester CAS No. 324753-11-9](/img/structure/B118573.png)
Ethanethioic acid, S-[(diphenylphosphino)methyl] ester
Overview
Description
Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is a chemical compound with the molecular formula C15H15OPS and a molecular weight of 274.3 g/mol. This compound is also known by its IUPAC name, S-(diphenylphosphanylmethyl) ethanethioate. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Chemical Reactions Analysis
Ethanethioic acid, S-[(diphenylphosphino)methyl] ester can undergo various chemical reactions, although specific details are limited. Organophosphorus compounds generally participate in reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. Additionally, organophosphorus compounds can undergo hydrolysis, breaking down into their constituent parts when reacting with water.
Scientific Research Applications
Synthetic Chemistry
Nucleophilic Reactions:
Ethanethioic acid derivatives are often employed in nucleophilic conjugate addition reactions. The phosphinothioate moiety enhances the nucleophilicity of the compound, making it suitable for reactions with activated alkynes and Michael acceptors. For instance, studies have shown that the compound can participate in 1,4-conjugate additions, leading to various functionalized products with high selectivity .
Phosphorylation Reactions:
The compound has been utilized in phosphorylation reactions to synthesize thioesters and phosphorothioates. These reactions often involve the use of phosphorus(III) reagents and have been applied to create complex thioic acid derivatives that are valuable in organic synthesis .
Medicinal Chemistry
Drug Development:
Ethanethioic acid derivatives have been investigated for their potential therapeutic applications. For example, they can act as intermediates in the synthesis of biologically active compounds, including those with anti-cancer properties. The phosphinothioate structure is particularly relevant for developing inhibitors targeting specific enzymes involved in cancer progression .
Enzyme Inhibition:
The unique reactivity of ethanethioic acid derivatives allows them to act as enzyme inhibitors. Research indicates that these compounds can effectively modulate the activity of certain proteases and phosphatases, which are critical in various biological pathways .
Bioconjugation
Staudinger Ligation:
One of the most significant applications of ethanethioic acid, S-[(diphenylphosphino)methyl] ester is in Staudinger ligation—a method for forming native amide bonds between peptides. This technique utilizes the phosphinothioate group to couple peptides with azide functionalities selectively. The high yield and specificity of this reaction make it an invaluable tool for bioconjugation and protein labeling .
Site-Specific Labeling:
The ability to attach biomolecules at specific sites using ethanethioic acid derivatives enhances the development of targeted drug delivery systems and diagnostic tools. This application is crucial for advancing personalized medicine approaches where precise targeting is essential for efficacy .
Case Studies
Mechanism of Action
The specific mechanism of action for Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is not well-understood. Generally, organophosphorus compounds can interact with various molecular targets and pathways, but detailed studies are required to determine the exact mechanisms involved for this compound.
Comparison with Similar Compounds
Ethanethioic acid, S-[(diphenylphosphino)methyl] ester can be compared with other organophosphorus compounds, such as triphenylphosphine and diphenylphosphine. These compounds share similar structural features, including the presence of phosphine groups attached to aromatic rings. this compound is unique due to the presence of the ethanethioic acid moiety, which imparts distinct chemical properties and reactivity. Further research is needed to fully understand its uniqueness and potential advantages over similar compounds.
Biological Activity
Ethanethioic acid, S-[(diphenylphosphino)methyl] ester, also known as a phosphinothioate, is a compound that has garnered attention in various fields of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound has the following chemical formula: C₁₅H₁₅OPS. Its structure is characterized by a phosphine moiety attached to a thioester group, which contributes to its reactivity and biological interactions. The compound's molecular weight is approximately 274.35 g/mol.
The biological activity of ethanethioic acid derivatives often involves their ability to interact with various biological macromolecules, including proteins and nucleic acids. The phosphinothioate group can participate in nucleophilic attacks and form stable complexes with metal ions, which can influence enzyme activity and cellular signaling pathways.
1. Antitumor Activity
Research has indicated that ethanethioic acid derivatives exhibit significant antitumor properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
2. Enzyme Inhibition
Ethanethioic acid derivatives have been studied for their ability to inhibit specific enzymes. The inhibition mechanism often involves the formation of covalent bonds with enzyme active sites.
Enzyme Target | Inhibition Type | Reference |
---|---|---|
Acetylcholinesterase | Reversible inhibition leading to increased acetylcholine levels | |
Protein Kinase | Covalent modification affecting phosphorylation processes |
3. Antimicrobial Activity
Several studies have explored the antimicrobial properties of ethanethioic acid derivatives. These compounds have shown effectiveness against various bacterial strains, indicating potential use in developing new antimicrobial agents.
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of ethanethioic acid on breast cancer cell lines. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC₅₀ values indicating potent antitumor activity.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of ethanethioic acid with acetylcholinesterase. Kinetic assays revealed that the compound acts as a reversible inhibitor, providing insights into its potential as a neuroprotective agent.
Properties
IUPAC Name |
S-(diphenylphosphanylmethyl) ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15OPS/c1-13(16)18-12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXOEEJOVFRDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15OPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460632 | |
Record name | Ethanethioic acid, S-[(diphenylphosphino)methyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324753-11-9 | |
Record name | Ethanethioic acid, S-[(diphenylphosphino)methyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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